2,6-Dichloro-4-iodotoluene
Overview
Description
2,6-Dichloro-4-iodotoluene is a halogenated aromatic compound that has garnered significant attention due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-iodotoluene typically involves halogenation reactions. One common method is the chlorination of 2-chlorotoluene using chlorine gas in the presence of a directional chlorination catalyst . Another approach involves the reaction of liquid para-toluenesulfonyl chloride with chlorine gas at elevated temperatures in the presence of a Lewis acid catalyst, such as antimony trichloride .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale chlorination processes. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of advanced catalytic systems and controlled reaction conditions ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation can produce corresponding benzoic acids .
Scientific Research Applications
2,6-Dichloro-4-iodotoluene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and its role in medicinal chemistry.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-iodotoluene involves its interaction with specific molecular targets and pathways. The compound can bind to and modify the activity of enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
2,6-Dichlorotoluene: Similar in structure but lacks the iodine atom.
4-Iodotoluene: Contains an iodine atom but lacks the chlorine atoms.
2,4-Dichlorotoluene: Contains chlorine atoms at different positions on the aromatic ring.
Uniqueness: 2,6-Dichloro-4-iodotoluene is unique due to the presence of both chlorine and iodine atoms on the aromatic ring. This combination imparts distinct physical and chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
1,3-dichloro-5-iodo-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQUEWZYAUZWRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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